3,6-diphenyl-N-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3,6-DIPHENYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in drug design and development . The fusion of triazole and thiadiazine rings in this compound provides a unique scaffold that can interact with various biological targets, making it a valuable entity in medicinal chemistry .
Preparation Methods
The synthesis of 3,6-DIPHENYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve the use of renewable starting materials such as undecenoic acid, which is derived from castor oil . The key step in the synthesis is the formation of the triazolothiadiazole ring using various free fatty acids in the presence of phosphorus oxychloride (POCl3) .
Chemical Reactions Analysis
3,6-DIPHENYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other biologically active compounds . In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . It has been studied as a potential drug candidate for the treatment of multifunctional diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials with specific properties, such as thermostable energetic materials .
Mechanism of Action
The mechanism of action of 3,6-DIPHENYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a precise pharmacophore with a bioactive profile . It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 3,6-DIPHENYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines, such as 3,6-dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological activities . The unique combination of diphenyl and trimethylphenyl groups in the compound of interest provides distinct properties, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C26H25N5OS |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
3,6-diphenyl-N-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5OS/c1-16-14-17(2)21(18(3)15-16)27-25(32)23-22(19-10-6-4-7-11-19)30-31-24(28-29-26(31)33-23)20-12-8-5-9-13-20/h4-15,22-23,30H,1-3H3,(H,27,32) |
InChI Key |
DACUNJRZKKPBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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